3-(Morpholinomethyl)benzophenone
Overview
Description
Scientific Research Applications
Skin Cell Protection and Repair
- Rosmarinic Acid's Protective Effects : A study found that rosmarinic acid could significantly reduce or completely abolish the adverse effects of benzophenone-3 (BP-3) on human skin fibroblasts. This suggests its potential for protecting against BP-3-induced disturbances in skin cells, which is important for clinical implications (Galicka & Sutkowska-Skolimowska, 2021).
Antitumor Activity
- Benzophenone Derivatives as Antitumor Agents : Research on novel benzophenone derivatives, including morpholino benzophenones, revealed potent cytotoxic activity against certain cancer cells in vitro and significant antitumor activity in vivo. This highlights the potential of these compounds in developing new cancer treatments (Kumazawa et al., 1997).
Neurotoxicity Studies
- Developmental Neurotoxicity in Zebrafish : A study on benzophenone-3 (BP3) showed its neurotoxic effects on developing zebrafish embryos at environmentally relevant concentrations. The study found alterations in behavior and gene expression, suggesting potential neurotoxic risks associated with BP3 (Tao et al., 2020).
Photochemical Properties
- Photoinduced Covalent Attachment : Benzophenone photophores, including BP, have been extensively used in various fields due to their unique photochemical properties. They are exploited in binding site mapping, proteome profiling, bioconjugation, and more, demonstrating their versatility in scientific research (Dormán et al., 2016).
Environmental Impact and Toxicity
- Oxidation by Potassium Permanganate : A study focused on the chemical oxidation process of BP-3 by KMnO4, finding that this method significantly reduces acute and chronic toxicities, suggesting its effectiveness in environmental applications (Cao et al., 2021).
properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSHIWJAYLGKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607773 | |
Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholinomethyl)benzophenone | |
CAS RN |
763863-61-2 | |
Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.